Lithium acetylacetonate
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Overview
Description
Lithium acetylacetonate is a chemical compound derived from 2,4-pentanedione, also known as acetylacetone. This compound is a lithium salt of 2,4-pentanedione and is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-pentanedione lithium salt typically involves the reaction of 2,4-pentanedione with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
In industrial settings, the production of 2,4-pentanedione lithium salt may involve large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium acetylacetonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in reactions with 2,4-pentanedione lithium salt include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from reactions with 2,4-pentanedione lithium salt depend on the type of reaction and reagents used. For example, oxidation may produce different carbonyl compounds, while substitution reactions may yield various metal complexes.
Scientific Research Applications
Lithium acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various metal complexes.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its use as a chelating agent.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2,4-pentanedione lithium salt involves its ability to form stable complexes with metal ions. This property is utilized in various applications, including catalysis and biochemical studies. The compound can interact with molecular targets through coordination bonds, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione (Acetylacetone): The parent compound, known for its keto-enol tautomerism and ability to form metal complexes.
2,4-Pentanedione sodium salt: Similar to the lithium salt but with different solubility and reactivity properties.
1,3-Diketones: A class of compounds with similar structures and reactivity, including compounds like 1,3-diphenyl-1,3-propanedione.
Uniqueness
Lithium acetylacetonate is unique due to its specific interactions with lithium ions, which can influence its reactivity and applications. The lithium ion can enhance the stability of certain complexes and provide unique properties compared to other metal salts.
Properties
IUPAC Name |
lithium;pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.Li/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDZXTGCHNVCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)[CH-]C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18115-70-3 |
Source
|
Record name | Lithium acetylacetonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18115-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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